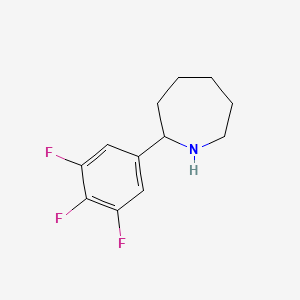

2-(3,4,5-Trifluorophenyl)azepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14F3N |

|---|---|

Molecular Weight |

229.24 g/mol |

IUPAC Name |

2-(3,4,5-trifluorophenyl)azepane |

InChI |

InChI=1S/C12H14F3N/c13-9-6-8(7-10(14)12(9)15)11-4-2-1-3-5-16-11/h6-7,11,16H,1-5H2 |

InChI Key |

ZKFHLBLPIHYEHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3,4,5 Trifluorophenyl Azepane and Its Analogues

Retrosynthetic Strategies and Precursor Design

A logical retrosynthetic analysis is fundamental to devising an efficient synthesis for 2-(3,4,5-Trifluorophenyl)azepane. scribd.com The primary disconnection strategies involve breaking the bonds of the azepane ring or the bond connecting the trifluorophenyl group to the heterocyclic core.

Exploration of Key Bond-Forming Reactions

The construction of the this compound scaffold relies on the strategic formation of key carbon-carbon and carbon-nitrogen bonds. A primary retrosynthetic disconnection breaks the C2-N1 bond and the C6-C7 bond of the azepane ring, leading to a linear amino-alkene precursor. This precursor, in turn, can be derived from a 3,4,5-trifluorophenyl-containing starting material and a suitable nitrogen source with an appended alkenyl chain.

Another key bond disconnection is the C2-C(aryl) bond. This approach suggests the formation of the azepane ring first, followed by the introduction of the 3,4,5-trifluorophenyl group. This can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids or their derivatives. beilstein-journals.orgnih.gov

A third strategy involves the disconnection of one of the C-C bonds within the azepane ring, suggesting a ring-expansion approach from a smaller, more readily available pyrrolidine (B122466) or piperidine (B6355638) precursor. researchgate.net

Derivatization of Fluorinated Phenyl Precursors

The synthesis of this compound necessitates the use of appropriately functionalized fluorinated phenyl precursors. A common starting material is 3,4,5-trifluoroaniline (B67923) or related compounds. These can be converted into more reactive intermediates suitable for coupling or cyclization reactions.

For instance, 3,4,5-trifluorobenzaldehyde (B150659) can be a versatile precursor. It can undergo a variety of reactions, such as aldol (B89426) or Knoevenagel condensations, to introduce the necessary carbon chain that will ultimately form the azepane ring. Alternatively, 3,4,5-trifluorophenylacetic acid and its derivatives can serve as precursors, allowing for the construction of the azepane ring through amidation followed by reduction and cyclization. nih.gov

The use of organometallic reagents derived from fluorinated aromatics is another important strategy. For example, 3,4,5-trifluorophenylmagnesium bromide or the corresponding organolithium reagent can be used to introduce the trifluorophenyl group onto a suitable electrophilic azepane precursor. Furthermore, palladium-catalyzed cross-coupling reactions using precursors like 1-bromo-3,4,5-trifluorobenzene (B146875) with a suitably functionalized azepane derivative are highly effective. rsc.org

Direct Cyclization Approaches to the Azepane Core

Direct cyclization methods are among the most powerful strategies for constructing the azepane ring system. nih.gov These methods often involve the formation of the seven-membered ring in a single, efficient step from a linear precursor.

Ring-Closing Metathesis (RCM) Variants

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide range of unsaturated rings, including azepanes. thieme.deresearchgate.net This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. scribd.com

For the synthesis of a precursor to this compound, a suitable N-allyl-homoallylamine bearing the trifluorophenyl group at the appropriate position would be required. The subsequent RCM reaction would yield an unsaturated azepene, which can then be reduced to the final azepane. The efficiency of the RCM reaction can be influenced by factors such as the catalyst used, the solvent, and the concentration of the substrate.

| Substrate | Catalyst (mol%) | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-diallylamine | Grubbs I (0.5) | CH2Cl2 | N-Boc-3-pyrroline | 90-94 | scribd.com |

| Diene 29 (for SB-462795 synthesis) | Grubbs-type (5-10) | - | Azepane precursor | - | scribd.com |

| Unnatural tripeptide-derived diene (for BILN-2061) | Grubbs-type | - | 15-membered macrocycle | >400 kg scale | scribd.com |

Intramolecular Cyclization Reactions (e.g., aza-Prins Cyclization, Aminohydroxylation)

Intramolecular cyclization reactions provide another powerful avenue to the azepane core. The aza-Prins cyclization, for example, involves the reaction of a homoallylic amine with an aldehyde, catalyzed by a Lewis acid, to form a substituted piperidine or, with appropriate substrates, an azepane. researchgate.net A silyl-aza-Prins cyclization has been developed for the synthesis of tetrahydroazepines, where a C-N and a C-C bond are formed in a single step. researchgate.net

Osmium-catalyzed tethered aminohydroxylation is a stereoselective method for the synthesis of heavily hydroxylated azepane iminosugars. nih.gov This strategy involves the intramolecular delivery of a nitrogen and a hydroxyl group across a double bond, with the stereochemistry controlled by a chiral ligand. A subsequent intramolecular reductive amination can then afford the azepane ring. nih.gov While this method is primarily used for polyhydroxylated azepanes, its principles could be adapted for the synthesis of other substituted azepanes.

| Reaction Type | Key Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Silyl Aza-Prins Cyclization | Homoallylic amine, aldehyde, Lewis acid (e.g., FeCl3) | Tetrahydroazepines | Forms C-N and C-C bonds in one step | researchgate.net |

| Tethered Aminohydroxylation | Allylic alcohol, osmium catalyst, chiral ligand | Polyhydroxylated azepanes | Stereoselective formation of C-N and C-O bonds | nih.gov |

Photochemical Rearrangements for Ring Expansion

Photochemical reactions offer unique pathways for the construction of complex molecular architectures, including the expansion of smaller rings to form azepanes. One such method involves the photochemical dearomative ring expansion of nitroarenes. colab.ws This process, mediated by blue light, converts a six-membered nitroarene into a seven-membered azepine ring system, which can then be hydrogenated to the corresponding azepane. colab.ws This strategy could be particularly useful for the synthesis of 2-arylazepanes.

Another photochemical approach is the rearrangement of N-vinylpyrrolidinones to azepin-4-ones. acs.org This transformation allows for the conversion of readily available pyrrolidinones and aldehydes into functionalized azepane derivatives in a two-step procedure. acs.org The application of such photochemical methods to precursors containing a 3,4,5-trifluorophenyl moiety could provide a novel and efficient route to the target compound.

Ring-Expansion Methodologies

Ring-expansion strategies provide a powerful means to construct the seven-membered azepane core from smaller, more readily available cyclic precursors. researchgate.net These methods often involve inserting a nitrogen or carbon atom into a pre-existing ring, overcoming the kinetic challenges typically associated with forming medium-sized rings. nih.govnih.gov

The Beckmann rearrangement is a classic and versatile method for converting ketoximes into amides or lactams, which are direct precursors to cyclic amines like azepanes. derpharmachemica.comorganic-chemistry.org The industrial synthesis of caprolactam, the monomer for Nylon 6, is a testament to the utility of this reaction. derpharmachemica.comwikipedia.org

In a hypothetical synthesis of this compound, the process would begin with the corresponding ketone, 2-(3,4,5-Trifluorophenyl)cyclohexanone. This ketone is converted to its oxime, which is then treated with an acid catalyst such as sulfuric acid, polyphosphoric acid, or other reagents like thionyl chloride. wikipedia.orgmasterorganicchemistry.com The rearrangement proceeds stereospecifically, with the group positioned anti-periplanar to the oxime's hydroxyl group migrating to the nitrogen atom. wikipedia.org This migration and subsequent hydrolysis yield a caprolactam, which can then be reduced to the final this compound.

A more recent and innovative approach involves the dearomative ring expansion of nitroarenes to form azepine structures. nih.govthieme-connect.comacs.org This strategy leverages the conversion of a nitro group into a singlet nitrene, which can then insert into the aromatic ring, expanding it to a seven-membered azepine. thieme-connect.com One method involves a photochemical approach where blue light mediates the conversion of the nitro group at room temperature. thieme-connect.com Another approach uses an organophosphorus catalyst and a mild reductant to generate an aryl nitrene from the nitroarene, which then undergoes ring expansion and is trapped by a nucleophile to form a dearomatized 2-amino-3H-azepine. nih.govacs.org

For a compound like this compound, this would involve starting with a substituted nitrobenzene. Following the N-atom insertion to form the azepine ring, a subsequent hydrogenation step would yield the saturated azepane core. thieme-connect.comresearchgate.net This methodology has been used to create azepane analogues of established piperidine-containing drugs. researchgate.net

Skeletal editing represents a cutting-edge strategy for modifying molecular frameworks by precisely inserting, deleting, or swapping atoms. acs.orgnih.govmdpi.com This allows for the direct conversion of one ring system to another, for instance, expanding a six-membered piperidine into a seven-membered azepane. rsc.org Such a transformation could be achieved by a formal insertion of a carbon atom into a C-N bond of the piperidine ring.

While specific applications for the direct synthesis of this compound via skeletal editing are still emerging, the underlying principles offer a powerful route to novel molecular scaffolds. acs.orgnih.gov For example, dearomative carbon-atom insertion into indoles has been used to access six-membered N-heterocycles, demonstrating the potential for ring expansion using carbene precursors. researchgate.net This approach could rapidly increase the three-dimensional chemical space available for drug discovery by accessing underrepresented scaffolds like functionalized azepanes. researchgate.netacs.org

Catalysis in Azepane Synthesis

Catalysis is central to the modern synthesis of azepanes, enabling efficient and selective reactions under mild conditions. Both transition metals and metal-free organocatalysts have proven effective in constructing the azepane ring and its derivatives.

Transition metal catalysts are powerful tools for forming the C-N and C-C bonds necessary for azepane synthesis. researchgate.net

Copper(I)-catalyzed Synthesis : Copper(I) catalysts have been effectively used in tandem amination/cyclization reactions to produce functionalized azepines. nih.govmdpi.comnih.govdocumentsdelivered.com For instance, a Cu(I)-catalyzed reaction of functionalized allenynes with various amines smoothly furnishes trifluoromethyl-containing azepine carboxylate derivatives in moderate to good yields. nih.gov Copper is also used in formal [5+2] aza-annulation reactions to create structurally diverse azepanes by functionalizing distal unactivated C(sp³)–H bonds. documentsdelivered.com

Palladium-catalyzed Synthesis : Palladium catalysts are exceptionally versatile and are widely used in cross-coupling reactions. acs.org The intramolecular Buchwald-Hartwig amination is a key strategy for forming 1,4-benzodiazepines, which share a seven-membered nitrogen-containing ring. mdpi.com A significant development is the Pd-catalyzed [5+2] annulation, which provides a direct and practical route to N-aryl azepane derivatives under very mild conditions, releasing only CO₂ as a byproduct. rsc.org Furthermore, Pd/C-catalyzed hydrogenation is a reliable method for reducing double bonds within the azepine ring to afford saturated azepanes. acs.org

| Catalyst System | Reaction Type | Role in Azepane Synthesis | Key Advantages |

| Cu(I) Salts | Tandem Amination/Cyclization | Constructs the azepine core from acyclic precursors. nih.govnih.govresearchgate.net | Efficient formation of functionalized azepines. |

| Pd(0)/Lewis Acid | [5+2] Annulation | Forms N-aryl azepanes from vinyl carbonates and imines. rsc.org | Mild conditions, high diversity, CO₂ as sole byproduct. rsc.org |

| Pd/C | Hydrogenation | Saturates the azepine ring to form azepanes. acs.org | High yield reduction of C=C bonds. acs.org |

The drive towards more sustainable and green chemistry has spurred the development of organocatalytic and metal-free synthetic methods. researchgate.netfigshare.com

Organocatalysis : Organocatalysis offers an alternative to metal-based systems, often providing high levels of enantioselectivity. Chiral phosphoric acids or other organocatalysts can be used to construct complex, chiral azepine skeletons. nih.gov For example, an organocatalytic enantioselective method has been developed to prepare fused azepines with multiple stereocenters in good yields and excellent diastereo- and enantioselectivity. nih.gov

Metal-Free Protocols : These methods avoid the cost and potential toxicity associated with transition metal catalysts. researchgate.netfigshare.com Aza-Prins cyclization, promoted by acids like acetic acid or iron(III) salts under mild conditions, can produce tetrahydroazepines. acs.org Another approach is the oxidative ring expansion of hydroquinolines to access benzo[b]azepines without the need for a metal catalyst. figshare.com These protocols often feature excellent functional group tolerance and operational simplicity. researchgate.netfigshare.com

| Protocol Type | Key Features | Example Application in Azepane Synthesis |

| Organocatalysis | Metal-free, enantioselective, atom-economical. nih.gov | Enantioselective construction of fused azepines bearing multiple stereogenic elements. nih.gov |

| Metal-Free | Avoids metal catalysts, often uses simple reagents. researchgate.netfigshare.com | Aza-Prins cyclization to form tetrahydroazepines; Oxidative ring expansion for benzo[b]azepines. figshare.comacs.org |

Chiral Catalysis for Stereoselective Formation

The creation of a specific stereoisomer of this compound is crucial for its potential applications, necessitating the use of chiral catalysis. Asymmetric synthesis of related 2-aryl N-heterocycles provides a framework for achieving high enantioselectivity.

One prominent strategy involves the asymmetric reduction of a cyclic imine precursor. While direct synthesis of this compound via this method is not explicitly detailed in available literature, the synthesis of other 2-arylazepanes through biocatalytic reduction of 7-membered cyclic imines serves as a strong precedent. bohrium.com The use of imine reductases (IREDs) has shown excellent enantioselectivities in the formation of chiral 2-arylazepanes. bohrium.com For instance, specific IREDs can selectively produce either the (R)- or (S)-enantiomer of a 2-arylazepane from the corresponding imine. bohrium.com

Another powerful approach is the stereoselective ring expansion of smaller chiral building blocks. For example, the reaction of 2-azanorbornan-3-yl methanols can lead to chiral-bridged azepanes. researchgate.net This method proceeds through an aziridinium (B1262131) intermediate, and the subsequent nucleophilic attack dictates the final stereochemistry. researchgate.net While this produces a bridged analogue, it highlights the potential for complex, stereochemically defined azepane scaffolds.

Organocatalysis also presents a viable route. Chiral phosphoric acids or bifunctional organocatalysts, such as those derived from BINOL or have been successfully employed in the asymmetric synthesis of various nitrogen-containing heterocycles. mdpi.com For instance, chiral binaphthylazepine organocatalysts have been synthesized and tested in asymmetric cyclization reactions. mdpi.com These catalysts could potentially be adapted for the enantioselective synthesis of this compound precursors.

The table below summarizes some catalytic systems used for the stereoselective synthesis of chiral azepane analogues and related N-heterocycles.

| Catalyst Type | Reaction | Substrate Type | Enantioselectivity (ee) | Reference |

| Imine Reductase (IRED) | Asymmetric Reduction | 7-Membered Cyclic Imine | >99% for (S) or (R) | bohrium.com |

| Chiral Phosphoric Acid | Pictet-Spengler Reaction | Arylacetaldehydes | High | mdpi.com |

| Osmium Catalyst | Tethered Aminohydroxylation | Allylic Alcohol | Complete Regio- and Stereocontrol | nih.govacs.org |

| Chiral Binaphthylazepine | Oxa-Michael Cyclization | 2-Hydroxy Chalcones | Low | mdpi.com |

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. unibo.itnih.govjocpr.comthepharmajournal.commdpi.com

Atom Economy and Sustainable Reagent Selection

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the reactants into the final product. nih.gov Reactions with high atom economy are inherently more sustainable as they generate less waste.

Cascade reactions, which combine multiple transformations into a single operation without isolating intermediates, are a powerful tool for improving atom economy. The synthesis of N-heterocycles from alkynes using palladium-catalyzed cascade reactions is a prime example of an atom-economical approach. organic-chemistry.orgacs.org Such a strategy, if adapted for azepane synthesis, could significantly reduce waste compared to linear synthetic sequences.

The selection of reagents also plays a critical role. The use of catalytic rather than stoichiometric reagents is a key tenet of green chemistry. For instance, catalytic asymmetric synthesis is inherently more atom-economical than methods that rely on chiral auxiliaries, which are often used in stoichiometric amounts and must be removed in later steps.

Solvent Minimization and Alternative Media

Traditional organic solvents often contribute significantly to the environmental footprint of a synthetic process. jocpr.com Therefore, a key aspect of green chemistry is the minimization of solvent use or the replacement of hazardous solvents with more environmentally benign alternatives.

Water is a highly desirable green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com While the solubility of nonpolar organic reactants can be a challenge, the development of water-soluble catalysts and the use of co-solvents can facilitate reactions in aqueous media. mdpi.com Supercritical fluids, such as carbon dioxide, also represent a promising alternative, offering tunable solvent properties and easy removal from the reaction mixture. jocpr.com

Solvent-free, or neat, reaction conditions represent the ideal scenario for solvent minimization. mdpi.com Mechanochemical methods, where reactions are induced by mechanical grinding, can often be performed without any solvent, leading to a significant reduction in waste.

The following table highlights some green chemistry approaches applicable to the synthesis of N-heterocycles.

| Green Chemistry Principle | Approach | Example | Benefit | Reference |

| Atom Economy | Cascade Reactions | Pd-catalyzed synthesis of pyrroles from alkynes | Reduced waste, fewer steps | organic-chemistry.orgacs.org |

| Sustainable Reagents | Catalytic Asymmetric Synthesis | Use of chiral catalysts | Reduced use of stoichiometric chiral auxiliaries | rsc.org |

| Solvent Minimization | Reactions in Water | Synthesis of ABT-546 using water as a co-solvent | Reduced use of volatile organic compounds | mdpi.com |

| Alternative Media | Supercritical CO2 | Used as a solvent in various pharmaceutical reactions | Low toxicity, easy removal | jocpr.com |

| Solvent-Free Conditions | Mechanochemical Synthesis | Grinding procedure for N-substituted amines | Elimination of solvent waste | mdpi.com |

Optimization of Synthetic Yields and Purity

The optimization of synthetic routes to maximize yield and purity is a critical aspect of chemical process development. For a target molecule like this compound, this involves a systematic investigation of reaction parameters.

Key factors that influence yield and purity include the choice of catalyst, solvent, temperature, and reaction time. For instance, in catalytic reactions, screening different ligands for the metal catalyst can have a profound impact on both the rate and selectivity of the transformation. The synthesis of dibenzo[b,f]azepines, for example, was optimized by screening various palladium catalysts and ligands to improve the yield of the desired product.

Molecular Structure, Conformation, and Stereochemistry of 2 3,4,5 Trifluorophenyl Azepane

Conformational Landscape Analysis

The conformational landscape of 2-(3,4,5-trifluorophenyl)azepane is complex due to the multiple rotational bonds within the azepane ring. The interplay between the ring's flexibility and the substituent's steric demands defines the molecule's preferred spatial arrangements.

The introduction of a 3,4,5-trifluorophenyl group at the C-2 position significantly influences the conformational equilibrium of the azepane ring. Bulky substituents on cyclic systems typically favor an equatorial or pseudo-equatorial position to minimize steric strain arising from 1,3-diaxial interactions. In the case of this compound, the large trifluorophenyl group is expected to predominantly occupy a pseudo-equatorial orientation in the lowest energy conformer, likely a twist-chair form. This preference minimizes steric hindrance with the protons on the azepane ring.

The fluorine atoms on the phenyl ring, being highly electronegative, exert a strong electron-withdrawing inductive effect. While the primary influence of the substituent is steric, these electronic effects could subtly alter the geometry and electron distribution of the azepane ring compared to a non-fluorinated analogue.

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of flexible molecules like this compound. DFT calculations can be used to model the various possible conformations (e.g., twist-chair, twist-boat) and determine their relative energies. researchgate.netresearchgate.netnih.gov For 2-substituted azepanes, these studies would typically involve optimizing the geometry of each conformer with the substituent in both pseudo-axial and pseudo-equatorial positions to identify the global minimum energy structure. researchgate.net

Such studies predict that twist-chair conformers are generally lower in energy than their boat and chair counterparts for substituted diazepanes. researchgate.net The energy difference between the most stable conformer (likely a twist-chair with the trifluorophenyl group in a pseudo-equatorial position) and other higher-energy conformers can be quantified.

Table 1: Illustrative Relative Energies of this compound Conformers from Theoretical Studies

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

| Twist-Chair | Pseudo-Equatorial | 0.00 (Global Minimum) |

| Twist-Chair | Pseudo-Axial | > 2.5 |

| Twist-Boat | Pseudo-Equatorial | ~1.5 - 2.5 |

| Twist-Boat | Pseudo-Axial | > 4.0 |

| Chair | Pseudo-Equatorial | ~2.0 - 3.0 |

| Boat | Pseudo-Equatorial | ~2.5 - 3.5 |

Stereochemical Control and Chirality in Synthesis

The C-2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The synthesis of this compound can, therefore, be approached through methods that are non-selective, diastereoselective, or enantioselective.

The development of synthetic methods to control stereochemistry is a central theme in modern organic chemistry. For molecules like this compound, both diastereoselective and enantioselective strategies are crucial for accessing stereochemically pure material.

Several approaches have been developed for the asymmetric synthesis of substituted azepanes:

Ring Expansion Reactions: A common strategy involves the stereospecific ring expansion of smaller, readily available chiral precursors like substituted pyrrolidines or piperidines. scienceopen.comrsc.org For instance, enantioenriched 2-(trifluoromethyl)pyrrolidines can be expanded to 4-substituted 2-(trifluoromethyl)azepanes, transferring the initial chirality to the larger ring system. scienceopen.com

Catalytic Asymmetric Reactions: The use of chiral catalysts allows for the direct formation of enantioenriched products from achiral starting materials. Methods like iridium-catalyzed asymmetric allylic amination followed by ring-closing metathesis can produce chiral azepine derivatives with high enantiomeric excess (ee). rsc.org Cooperative Cu/Ir-catalyzed reactions have also been employed to construct fused azepine ring systems with excellent diastereo- and enantiocontrol. nih.gov

Substrate-Controlled Diastereoselective Reactions: In molecules that already contain one or more stereocenters, a new stereocenter can be introduced with a specific configuration relative to the existing ones. For example, the stereoselective synthesis of heavily hydroxylated azepanes has been achieved via osmium-catalyzed tethered aminohydroxylation, where the stereochemistry is controlled by the chiral substrate derived from D-mannose. nih.gov

Table 2: Overview of Potential Enantio- and Diastereoselective Synthetic Strategies for 2-Arylazepanes

| Synthetic Strategy | Key Features | Typical Selectivity |

| Catalytic Asymmetric Allylic Amination | Iridium-catalysis with chiral phosphoramidite ligands. rsc.org | Up to 99% ee |

| Cooperative Cu/Ir Catalysis | Synergistic catalysis for cycloadditions. nih.gov | Good yields, excellent diastereo-/enantioselective control |

| Stereospecific Ring Expansion | Expansion of chiral piperidines. rsc.org | Exclusive stereoselectivity and regioselectivity |

| Substrate-Controlled Aminohydroxylation | Osmium-catalyzed reaction on chiral allylic alcohols. nih.gov | Complete regio- and stereocontrol |

The stereochemical outcome of a synthetic step—whether it proceeds with retention, inversion, or racemization of a stereocenter—is dependent on the reaction mechanism. In the context of synthesizing chiral this compound from a chiral precursor, controlling this outcome is paramount.

Retention of Stereochemistry: Many substrate-controlled reactions are designed to proceed with high fidelity, transferring the stereochemical information from the starting material to the product without alteration. The stereospecific ring expansion of a trifluoromethylated pyrrolidine (B122466) to an azepane, for example, proceeds with the chirality of the starting material being transferred to the product with a high enantiomeric excess. scienceopen.com

Inversion of Stereochemistry: Reactions that proceed through mechanisms like an S_N2 substitution at a chiral center will result in an inversion of the stereochemical configuration. This can be a deliberate strategy to access the opposite enantiomer of a target molecule from the same chiral starting material.

Stereodivergent Synthesis: Advanced strategies allow for the synthesis of multiple stereoisomers from a common set of starting materials by changing catalysts or reaction conditions. For instance, cooperative catalysis followed by acid-promoted epimerization has been used to predictably access up to eight different stereoisomers of azepine-fused indoles bearing three stereogenic centers. nih.gov This approach offers complete control over the stereochemical outcome, allowing for the selective formation of any desired diastereomer.

Research on this compound Reveals Scant Data on Crystal Structure Interactions

Despite interest in the broader class of azepane derivatives for their pharmacological potential, specific theoretical and crystallographic studies detailing the intermolecular interactions and packing arrangements of this compound are not publicly available at this time.

While the azepane ring is a recognized structural motif in medicinal chemistry, comprehensive research into the specific solid-state properties of this compound, particularly its crystal lattice and the non-covalent forces that govern its assembly, appears to be limited. A thorough search of available scientific literature and crystallographic databases did not yield specific studies on the intermolecular interactions or crystal packing of this particular compound.

Further research, including single-crystal X-ray diffraction analysis and computational modeling, would be necessary to elucidate the precise three-dimensional arrangement of this compound molecules in the solid state and to characterize the specific intermolecular forces at play. Such studies would provide valuable insights into the compound's physicochemical properties.

Chemical Reactivity and Functionalization of the 2 3,4,5 Trifluorophenyl Azepane Scaffold

Derivatization of the Azepane Nitrogen

The nitrogen atom of the azepane ring is a key site for introducing molecular diversity. Its nucleophilic character allows for a range of reactions, including N-alkylation and N-acylation, which are fundamental for modifying the compound's properties and for constructing more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The secondary amine of the 2-(3,4,5-Trifluorophenyl)azepane is readily alkylated or acylated under standard conditions. N-alkylation introduces alkyl groups that can alter the steric and electronic properties of the molecule. These reactions typically proceed via nucleophilic substitution with alkyl halides or reductive amination with aldehydes and ketones. rsc.org

N-acylation, on the other hand, introduces an amide functionality, which can serve as a precursor for further transformations or as a key structural element in biologically active molecules. Acylation is generally achieved using acyl chlorides or anhydrides in the presence of a base. The triflamide group has also been utilized for Friedel-Crafts acylation of N-(β-phenethyl)amino acids to form 3-benzazepine derivatives, a reaction class that highlights the utility of N-acylation in constructing fused ring systems. clockss.org

| Reagent Category | Example Reagent | Product Type | Reaction Conditions | Reference |

| Alkyl Halide | Methyl Iodide | N-Methylated Azepane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | nih.gov |

| Aldehyde | Benzaldehyde | N-Benzylated Azepane | Reductive Amination (e.g., NaBH₃CN) | rsc.org |

| Acyl Chloride | Acetyl Chloride | N-Acetylated Azepane | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | clockss.org |

| Anhydride | Acetic Anhydride | N-Acetylated Azepane | Base (e.g., Pyridine) | clockss.org |

Formation of Hybrid Molecular Architectures

The functionalized azepane nitrogen serves as a linchpin for the creation of hybrid molecules, where the this compound core is linked to other pharmacophores or functional units. researchgate.net This strategy is pivotal in drug discovery for exploring new chemical space and developing compounds with novel or improved biological activities. For instance, the nitrogen atom can be incorporated into larger, more complex scaffolds, including fused-ring derivatives which are known to possess a wide range of pharmacological activities. researchgate.net

Functionalization of the Azepane Ring Carbons

Modification of the saturated carbon framework of the azepane ring offers another avenue for structural diversification. These transformations can be challenging due to the lower reactivity of C-H bonds compared to the azepane nitrogen.

Regioselective Introduction of Additional Substituents

Achieving regioselectivity in the functionalization of the azepane ring is a significant synthetic challenge. rsc.org Synthetic strategies often rely on the pre-functionalization of linear precursors before cyclization or the use of directing groups to control the position of substitution. Ring expansion reactions of smaller, more easily functionalized rings like piperidines have been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org

Transformations at Sites Adjacent to the Trifluorophenyl Group

The carbon atoms alpha to the trifluorophenyl group (C2) and the nitrogen atom (C7) are key positions for functionalization. The electronic influence of the trifluorophenyl ring can affect the reactivity of the adjacent C-H bonds. While specific examples for this compound are not detailed in the provided context, general methodologies for the functionalization of similar 2-arylazepanes can be inferred. These may include metal-catalyzed C-H activation or radical-based reactions.

Reactivity of the Trifluorophenyl Moiety

The 3,4,5-trifluorophenyl group is a relatively stable aromatic system, but it can undergo certain transformations. The fluorine atoms are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or under harsh reaction conditions. However, the aromatic ring can participate in electrophilic aromatic substitution reactions, although the trifluoro substitution pattern is deactivating.

Electrophilic Aromatic Substitution Patterns

The introduction of electrophiles to the 3,4,5-trifluorophenyl ring of this compound is governed by a complex interplay of inductive and resonance effects from both the fluorine atoms and the azepane substituent. Fluorine, being highly electronegative, exerts a strong -I (inductive) effect, which deactivates the aromatic ring towards electrophilic attack by withdrawing electron density. csbsju.edu However, through its lone pairs, fluorine also exhibits a +M (mesomeric or resonance) effect, which can donate electron density to the ring and is ortho, para-directing. csbsju.eduacs.org

In the case of the 3,4,5-trifluorophenyl group, the two meta-fluorines (at positions 3 and 5 relative to the azepane) and the para-fluorine (at position 4) collectively create a significant electron deficiency on the aromatic ring. The directing effects of these fluorine atoms are crucial in determining the position of incoming electrophiles. The azepane ring, connected at C-2 of the phenyl ring, is generally considered an alkyl substituent. Alkyl groups are typically activating and ortho, para-directing due to positive inductive (+I) and hyperconjugation effects.

Considering the substitution pattern, the only available positions for electrophilic attack are C-2 and C-6. The C-1 position is substituted by the azepane ring, and positions C-3, C-4, and C-5 are occupied by fluorine atoms. The directing effects can be summarized as follows:

Fluorine at C-3: Directs ortho (to C-2 and C-4) and para (to C-6).

Fluorine at C-4: Directs ortho (to C-3 and C-5).

Fluorine at C-5: Directs ortho (to C-4 and C-6) and para (to C-2).

Azepane at C-1: Directs ortho (to C-2 and C-6) and para (to C-4).

The positions C-3, C-4, and C-5 are already substituted. Therefore, the competition is for the C-2 and C-6 positions. The azepane at C-1 directs to both C-2 and C-6. The fluorine at C-3 directs to C-2 and C-6. The fluorine at C-5 directs to C-6 and C-2. The fluorine at C-4 does not directly influence C-2 or C-6.

Given the strong deactivating nature of the three fluorine atoms, forcing conditions would likely be required for most electrophilic aromatic substitutions. The substitution pattern is predicted to favor the C-6 position, as it is ortho to one fluorine atom (C-5) and meta to another (C-3), while the C-2 position is ortho to the C-3 fluorine and meta to the C-5 fluorine. The cumulative electron-withdrawing effect might be slightly less at the C-6 position. However, steric hindrance from the adjacent azepane ring could also influence the outcome.

Table 1: Predicted Regioselectivity for the Nitration of this compound

| Electrophile | Reagents | Possible Products | Predicted Major Product | Predicted Minor Product |

| NO₂⁺ | HNO₃, H₂SO₄ | 2-(6-Nitro-3,4,5-trifluorophenyl)azepane, 2-(2-Nitro-3,4,5-trifluorophenyl)azepane | 2-(6-Nitro-3,4,5-trifluorophenyl)azepane | 2-(2-Nitro-3,4,5-trifluorophenyl)azepane |

Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of aryl fluorides, although C-F bond activation is generally more challenging than that of other aryl halides. researchgate.netmdpi.com Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are commonly employed for the formation of C-C and C-N bonds. mdpi.comrsc.org

For the this compound scaffold, the reactivity of the C-F bonds towards oxidative addition to a metal center (typically Pd(0)) is influenced by their position on the ring. The C-F bonds at the meta positions (C-3 and C-5) are generally less reactive than the C-F bond at the para position (C-4). This is because the para-position is more electronically activated towards nucleophilic aromatic substitution-type mechanisms that can be involved in some cross-coupling pathways.

Therefore, selective cross-coupling at the C-4 position would be the most probable outcome under carefully controlled conditions. Achieving selective coupling at the C-3 or C-5 positions would likely require more specialized catalyst systems or directed metalation strategies.

The following table outlines plausible metal-catalyzed cross-coupling reactions on the this compound scaffold, with predicted conditions and products based on general literature for polyfluoroarenes. These are hypothetical examples, as specific experimental data for this substrate were not found in the initial search.

Table 2: Predicted Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Predicted Major Product |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(3,5-Difluoro-4-arylphenyl)azepane |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | - | Toluene | 2-(3,5-Difluoro-4-organophenyl)azepane |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BrettPhos | LHMDS | Dioxane | 2-(3,5-Difluoro-4-aminophenyl)azepane |

Computational and Theoretical Investigations of 2 3,4,5 Trifluorophenyl Azepane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the intrinsic properties of a molecule at the electronic level. epstem.netepstem.net

The electronic structure of 2-(3,4,5-Trifluorophenyl)azepane is dominated by the interplay between the saturated azepane ring and the electron-deficient trifluorophenyl group. The three fluorine atoms are potent electron-withdrawing groups due to their high electronegativity. This has a profound impact on the distribution of electron density across the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the azepane ring, specifically the nitrogen lone pair, and the π-system of the phenyl ring. The LUMO, conversely, would be centered on the trifluorophenyl ring, a consequence of the strong electron-withdrawing nature of the fluorine atoms. Perfluoroalkylation is a known strategy for lowering the valence orbital energies of arenes. nsf.gov This significant separation of the HOMO and LUMO would result in a notable dipole moment. The introduction of fluorine atoms is expected to lower the energies of both frontier orbitals compared to the non-fluorinated analog, 2-phenylazepane. This lowering of orbital energies generally increases the oxidative and thermal stability of a compound. nih.gov

Table 1: Representative Frontier Orbital Energies (Hypothetical) This table presents hypothetical, yet plausible, energy values for illustrative purposes, based on general principles observed in related compounds.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Phenylazepane (Analog) | -5.8 | -0.9 | 4.9 |

| This compound | -6.5 | -1.8 | 4.7 |

Theoretical chemistry can map out the energy landscape of a chemical reaction, identifying intermediates and transition states to clarify the reaction mechanism. A plausible synthesis for this compound could involve the ring expansion of a substituted piperidine (B6355638) or a coupling reaction. rsc.orgresearchgate.net

For instance, a theoretical study of a piperidine ring expansion to an azepane derivative could be investigated using DFT calculations. rsc.org Such a study would involve:

Reactant and Product Optimization: Calculating the lowest energy geometries of the starting materials (e.g., a suitably substituted piperidine) and the final azepane product.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is often the most computationally demanding step. For a ring expansion, the TS would involve the breaking and forming of C-C or C-N bonds.

Energy Profile Construction: Calculating the relative Gibbs free energies (ΔG) of the reactants, transition state, and products. The energy difference between the reactants and the TS gives the activation energy (ΔG‡), which determines the reaction rate.

Theoretical investigations into the synthesis of related heterocyclic compounds have shown that such calculations can successfully predict regioselectivity and stereoselectivity, correlating well with experimental outcomes. mdpi.orgnih.gov For example, a computational study on the synthesis of C62N, which contains a 2,7-dihydro-1H-azepine ring, successfully elucidated a multi-step reaction pathway involving protonation, hydrolysis, and tandem nucleophilic addition, calculating the Gibbs free energies for each step. acs.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides electronic details, molecular modeling and dynamics simulations are better suited to exploring the physical movement and interactions of molecules over time. fau.eu

The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov The presence of the bulky 3,4,5-trifluorophenyl substituent at the C2 position will create specific steric preferences, favoring certain ring conformations over others.

Molecular dynamics (MD) simulations can be used to explore this conformational landscape. An MD simulation would model the movements of the atoms in the molecule over a period of nanoseconds or longer, revealing:

Preferred Conformations: Identifying the most populated conformational states of the azepane ring.

Rotational Barriers: Determining the energy barrier for rotation around the C-C bond connecting the phenyl ring to the azepane ring.

Flexibility: Quantifying the flexibility of different parts of the molecule by calculating the root-mean-square fluctuation (RMSF) of each atom.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.govnih.gov For this compound, docking simulations could be performed against a variety of protein targets to predict its binding mode and affinity.

Key interactions that would be analyzed include:

Hydrogen Bonding: The secondary amine of the azepane ring can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The phenyl ring and the hydrocarbon backbone of the azepane can form hydrophobic interactions with nonpolar residues in a binding pocket.

Halogen Bonding: The electron-deficient fluorine atoms on the phenyl ring can participate in halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site. This is a specific interaction that is not possible with the non-fluorinated analog.

π-Stacking: The trifluorophenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular dynamics simulations can further refine docking results, providing insights into the stability of the predicted ligand-protein complex over time and showing how the protein might adjust its conformation to accommodate the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on theoretical properties and generalized activity mechanisms)

QSAR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. physchemres.orgresearchgate.net A QSAR model for derivatives of this compound would allow for the prediction of activity for new, unsynthesized analogs, guiding the design of more potent compounds.

To build a QSAR model, one would first need a dataset of compounds with measured biological activity. Then, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

0D/1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, measures of shape.

3D: Steric parameters (e.g., molar refractivity), solvent-accessible surface area.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR), a mathematical equation is derived that links a combination of these descriptors to the observed activity. jprdi.vn

Table 2: Representative Descriptors for a Hypothetical QSAR Study

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of a substituent. |

| Hydrophobic | LogP | Measures lipophilicity, affecting membrane permeability. |

| Topological | Wiener Index | Relates to molecular branching. |

| Quantum Chemical | Mulliken Atomic Charge on N | Indicates the potential for hydrogen bonding. |

The resulting model can highlight which properties are most important for a desired biological effect. For instance, a QSAR study might reveal that high lipophilicity and a specific charge distribution on the fluorinated ring are critical for the generalized activity mechanism. drugbank.comcomputchem.cn

Exploration of 2 3,4,5 Trifluorophenyl Azepane S Molecular Interactions in Research Contexts

Investigation of Molecular Recognition Mechanisms

Molecular recognition is a fundamental process that governs the interaction of 2-(3,4,5-Trifluorophenyl)azepane with biological systems. This involves a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively determine the specificity and affinity of its binding.

While specific studies on the binding of this compound to model systems are not extensively documented, insights can be drawn from computational modeling and studies of analogous structures. The trifluorophenyl group is expected to engage in halogen bonding and π-π stacking interactions within protein active sites. The azepane ring, with its flexible conformation, can adapt to the topology of binding pockets.

Interactions with membrane components are likely influenced by the compound's lipophilicity, which is enhanced by the fluorine atoms. It is hypothesized that this compound may partition into lipid bilayers, potentially modulating membrane protein function indirectly.

The inhibitory potential of this compound against various enzymes is an area of active investigation. The mechanism of inhibition is often elucidated through kinetic studies, which can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. The trifluorophenyl moiety can be crucial for binding to the active or allosteric sites of enzymes, leading to a modulation of their catalytic activity.

For instance, studies on similar fluorinated phenyl-containing compounds have demonstrated their ability to inhibit enzymes such as monoamine oxidase and certain cytochrome P450 isoforms. The specific interactions would involve the fluorine atoms acting as hydrogen bond acceptors and the phenyl ring participating in hydrophobic interactions.

The modulation of receptor function by this compound is another key area of research. The focus is on understanding how the compound binds to receptors and alters their conformational state, leading to agonistic, antagonistic, or allosteric effects. The azepane core is a common scaffold in ligands for various receptors, including those in the central nervous system.

The substitution pattern on the phenyl ring is critical in determining receptor subtype selectivity. The 3,4,5-trifluoro substitution provides a unique electronic and steric profile that can be exploited to achieve high affinity and selectivity for a particular receptor target.

Interactions with Biological Macromolecules (in vitro)

In vitro studies are essential for characterizing the direct interactions of this compound with isolated biological macromolecules, providing a controlled environment to measure binding affinities and explore interaction mechanisms.

The binding affinity of this compound for various proteins is a key parameter that dictates its potential utility as a research tool, such as a molecular probe. Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the thermodynamics and kinetics of binding.

While a comprehensive dataset for this compound is not available, the table below presents hypothetical binding affinity data for related compounds to illustrate the type of information sought in such studies.

| Target Protein | Ligand | K_d (nM) | Technique |

| Monoamine Oxidase B | Phenyl-azepane analog A | 150 | ITC |

| Sigma-1 Receptor | Fluorinated-phenyl analog B | 50 | SPR |

| Human Serum Albumin | Phenyl-azepane analog C | 1200 | Fluorescence Quenching |

This table is illustrative and based on data for analogous compounds, not this compound itself.

The potential for this compound to interact with nucleic acids such as DNA and RNA is an emerging area of interest. The planar trifluorophenyl ring could potentially intercalate between base pairs of DNA, while the cationic form of the azepane ring could interact with the negatively charged phosphate (B84403) backbone.

Techniques such as UV-Visible spectroscopy, circular dichroism, and fluorescence spectroscopy can be used to probe these interactions. The binding mode and affinity would depend on the specific structure of the nucleic acid (e.g., B-DNA, Z-DNA, or G-quadruplexes) and the solution conditions. To date, there are no published studies specifically detailing the interaction of this compound with nucleic acids.

Modulation of Cellular Processes (mechanistic studies, not therapeutic)

Interference with Specific Metabolic Pathways

There is currently no available research data detailing the interference of this compound with any specific metabolic pathways. Mechanistic studies to elucidate such interactions have not been published in the reviewed scientific literature.

Regulation of Signaling Cascades

Similarly, the scientific literature lacks information regarding the regulation of signaling cascades by this compound. There are no published studies that investigate the effects of this specific compound on intracellular signaling pathways.

Advanced Analytical Techniques for Characterization of 2 3,4,5 Trifluorophenyl Azepane

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2-(3,4,5-Trifluorophenyl)azepane by providing detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR: In the proton NMR spectrum, the protons on the azepane ring are expected to appear as a series of complex multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The protons on the carbon adjacent to the nitrogen atom would be shifted further downfield. The two protons of the trifluorophenyl ring would likely appear as a triplet in the aromatic region (around δ 7.0 ppm) due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the azepane ring would resonate in the aliphatic region (δ 25-60 ppm). The carbon atom attached to the nitrogen would be in the lower end of this range. The carbons of the trifluorophenyl ring would appear in the aromatic region (δ 110-160 ppm), with their chemical shifts and splitting patterns influenced by the attached fluorine atoms. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For a 3,4,5-trifluorophenyl group, two signals are expected. A triplet for the two fluorine atoms at positions 3 and 5, and a triplet for the fluorine atom at position 4, with the coupling between them.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. COSY would reveal the proton-proton coupling network within the azepane ring. HSQC would correlate the proton signals with their directly attached carbon atoms. HMBC would show correlations between protons and carbons over two or three bonds, which is essential for connecting the trifluorophenyl group to the azepane ring. For instance, a correlation between the proton at the 2-position of the azepane ring and the carbons of the trifluorophenyl ring would confirm their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on spectral analysis of similar structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azepane-CH₂ | 1.5 - 2.0 (multiplets) | 25 - 40 |

| Azepane-CH₂N | 3.0 - 3.5 (multiplet) | 45 - 55 |

| Azepane-CH | 3.5 - 4.0 (multiplet) | 55 - 65 |

| Trifluorophenyl-CH | 6.9 - 7.2 (triplet) | 110 - 115 (doublet) |

| Trifluorophenyl-CF | - | 135 - 140 (doublet of doublets) |

| Trifluorophenyl-C(ipso) | - | 130 - 135 (triplet) |

| Trifluorophenyl-CF | - | 150 - 155 (doublet of triplets) |

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₄F₃N), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence.

LC-MS: Liquid chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This is particularly useful for analyzing reaction mixtures and assessing the purity of the final product. The mass spectrometer can provide molecular weight information for the main peak and any impurities.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Data | Information Provided |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ ion at m/z corresponding to C₁₂H₁₅F₃N⁺ | Precise molecular weight and elemental composition |

| MS/MS | Fragmentation pattern | Structural information based on daughter ions |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretch of the secondary amine in the azepane ring would appear as a moderate band around 3300-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups of the azepane ring would be observed in the 2850-2960 cm⁻¹ region. The C-F stretching vibrations of the trifluorophenyl group would produce strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations and the C-F bonds are often strong Raman scatterers.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3400 | IR |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| C=C Stretch (aromatic) | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1400 | IR |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. Given the likely boiling point of this compound, GC could be an effective method for its analysis. A capillary column with a non-polar or medium-polarity stationary phase would be

Thin-Layer Chromatography (TLC)

No published methods or data are available for the Thin-Layer Chromatography (TLC) analysis of this compound. Information regarding suitable stationary phases, mobile phase compositions, and visualization techniques has not been reported in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

There are no publicly available X-ray crystallography data for this compound. Consequently, details of its crystal system, space group, unit cell dimensions, and atomic coordinates have not been determined or reported.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3,4,5-Trifluorophenyl)azepane, and how are reaction conditions optimized?

- Answer : Synthesis typically involves multi-step routes, such as:

- Grignard Reactions : Reacting 3,4,5-trifluorophenylmagnesium bromide with azepane precursors (e.g., azepanone derivatives) under anhydrous conditions .

- Catalytic Cross-Coupling : Suzuki-Miyaura coupling using (3,4,5-trifluorophenyl)boronic acid with halogenated azepanes, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in polar solvents like THF .

- Optimization : Key parameters include temperature (60–100°C), catalyst loading (1–5 mol%), and solvent selection. Microwave-assisted synthesis (e.g., 100 W irradiation) can enhance reaction rates and yields .

- Data Table :

| Method | Yield (%) | Catalyst | Key Condition |

|---|---|---|---|

| Grignard | 80 | None | Anhydrous THF, 0°C→RT |

| Suzuki Coupling | 65 | Pd(PPh₃)₄ | THF, 80°C, 12 h |

| Microwave-Assisted | 85 | Pd(OAc)₂ | 100 W, 100°C, 2 h |

Q. How do physicochemical properties (e.g., LogP, pKa) of this compound influence its pharmacokinetic profile?

- Answer : The trifluorophenyl group increases lipophilicity (LogP ~3.2), enhancing membrane permeability but potentially reducing aqueous solubility. Computational tools (e.g., ACD/Labs) predict pKa ~9.5 for the azepane nitrogen, affecting protonation in physiological environments. Methods for measurement include:

- HPLC : Reverse-phase chromatography to determine LogD (pH 7.4 ~2.8) .

- Shake-Flask Assay : Partition coefficient analysis in octanol-water systems .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR : ¹⁹F NMR (δ -110 to -160 ppm) identifies fluorine environments; ¹H NMR resolves azepane ring protons (δ 1.5–3.5 ppm) .

- X-Ray Crystallography : Confirms chair conformation of the azepane ring and dihedral angles between substituents .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 254.12) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Answer :

- Substituent Variation : Compare analogs with chloro, thiophene, or benzofuran groups to assess antimicrobial or CNS activity .

- Assays :

- In Vitro : Competitive binding assays (e.g., dopamine D₂ receptor for antipsychotic potential) .

- In Silico : Molecular docking (AutoDock Vina) to predict target engagement .

- Data Table :

| Derivative | IC₅₀ (µM, D₂ Receptor) | LogP | Notes |

|---|---|---|---|

| 2-(3,4,5-Trifluorophenyl) | 0.45 | 3.2 | High selectivity |

| 2-(4-Chlorophenyl) | 1.2 | 2.8 | Moderate metabolic stability |

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Answer : Discrepancies arise from:

- Catalyst Deactivation : Trace moisture in Pd-based systems reduces yields; use molecular sieves or rigorous drying .

- Reaction Monitoring : In-line FTIR tracks intermediate formation to optimize stepwise additions .

- Design of Experiments (DOE) : Taguchi methods identify critical factors (e.g., solvent purity >99.9%) .

Q. How do fluorine atoms in this compound influence electronic and steric effects in catalysis?

- Answer :

- Electronic Effects : Fluorine’s electronegativity increases boronic acid reactivity in Suzuki couplings, lowering activation energy .

- Steric Effects : Ortho-fluorine substituents hinder rotational freedom, favoring transition-state alignment .

- Methods : Hammett plots (σ₃ = +0.78) quantify electronic contributions; isotopic labeling (¹⁸O) traces mechanistic pathways .

Q. What advanced analytical methods ensure purity and stability of this compound in pharmaceutical formulations?

- Answer :

- HPLC-MS : Quantifies impurities (e.g., des-fluoro byproducts) with LOQ <0.1% .

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

Q. How can in vitro assays predict in vivo pharmacokinetics for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.